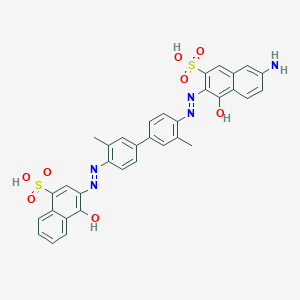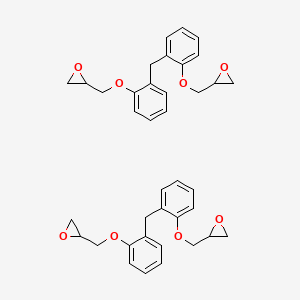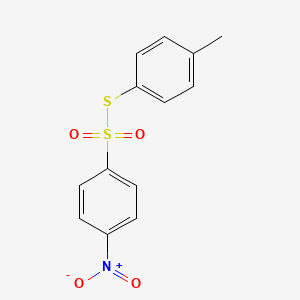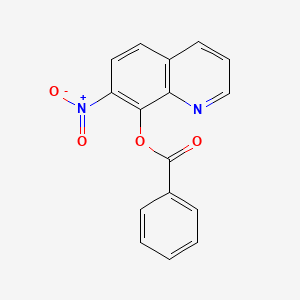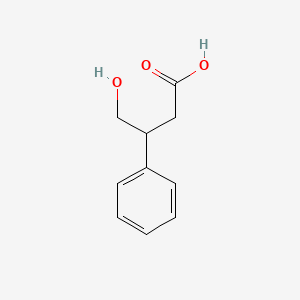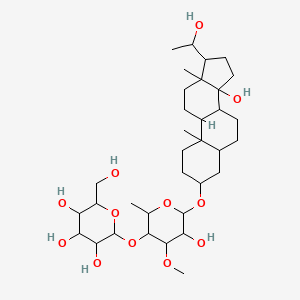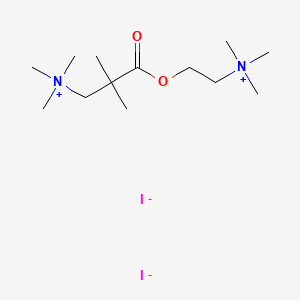
2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide is a quaternary ammonium compound known for its unique chemical structure and properties. This compound is characterized by the presence of two trimethylammonium groups and a diiodide counterion, making it highly soluble in water and other polar solvents. It is used in various scientific and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of 2-dimethylaminoethyl chloride with 2,2-dimethyl-3-bromopropionate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with methyl iodide to form the final product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The use of high-purity reagents and controlled reaction environments is crucial for large-scale production.
化学反应分析
Types of Reactions
2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethylammonium groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The ester linkage in the compound can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields the corresponding carboxylic acid and alcohol.
科学研究应用
2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in the study of cell membrane dynamics and ion transport due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism by which 2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide exerts its effects involves its interaction with molecular targets such as cell membranes and enzymes. The trimethylammonium groups facilitate binding to negatively charged sites, while the ester linkage allows for hydrolysis and subsequent release of active components. This dual functionality makes it a versatile compound in various applications.
相似化合物的比较
Similar Compounds
2-(Methacryloyloxy)ethyl trimethylammonium chloride: Similar in structure but with a chloride counterion.
2-(Dimethylamino)ethyl methacrylate: Contains a dimethylamino group instead of trimethylammonium.
3-(Methacryloylamino)propyl trimethylammonium chloride: Another quaternary ammonium compound with different substituents.
Uniqueness
2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide is unique due to its dual trimethylammonium groups and diiodide counterion, which confer distinct solubility and reactivity properties. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
109042-63-9 |
|---|---|
分子式 |
C13H30I2N2O2 |
分子量 |
500.20 g/mol |
IUPAC 名称 |
[2,2-dimethyl-3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-trimethylazanium;diiodide |
InChI |
InChI=1S/C13H30N2O2.2HI/c1-13(2,11-15(6,7)8)12(16)17-10-9-14(3,4)5;;/h9-11H2,1-8H3;2*1H/q+2;;/p-2 |
InChI 键 |
AQMJRRJYEWFFGT-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C[N+](C)(C)C)C(=O)OCC[N+](C)(C)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




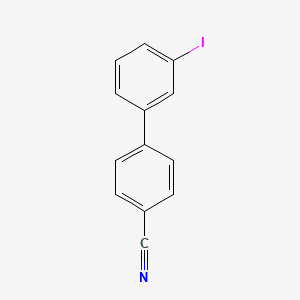

![1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12806814.png)
